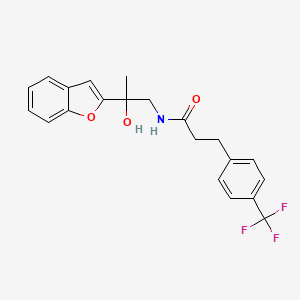

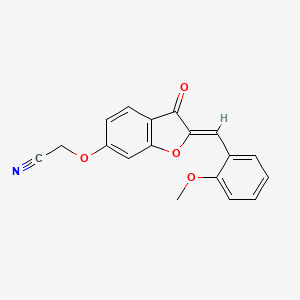

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring. This structure is often found in various pharmaceuticals and is known for its wide range of biological activities . The compound also contains a trifluoromethyl group, which is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of drug molecules .

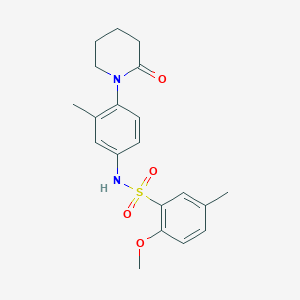

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the trifluoromethylphenyl group, and the hydroxypropyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran ring and the trifluoromethyl group. The benzofuran moiety can participate in various reactions such as electrophilic substitution, while the trifluoromethyl group is generally considered to be inert .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the hydroxypropyl group could enhance its water solubility .Scientific Research Applications

Synthesis and Chemical Properties

Research on benzofuran derivatives often explores their synthesis and chemical properties. For example, the synthesis of novel heterocycles based on the benzofuran moiety has been demonstrated, highlighting the versatility of benzofuran derivatives in creating complex organic structures that could be of pharmaceutical interest (Baashen et al., 2017). Such synthetic pathways are crucial for developing new therapeutic agents with targeted biological activities.

Biological Activities

Benzofuran derivatives have been shown to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines. The study of cytotoxic neolignans from traditional Chinese medicine, for instance, highlights the potential of benzofuran compounds to inhibit cancer cell growth through apoptosis induction (Xinhua Ma et al., 2017). Such findings are pivotal for drug discovery efforts aimed at developing novel anticancer therapies.

Material Science Applications

Benzofuran derivatives also find applications in materials science, such as in the development of fluorescent molecular thermometers. These are based on polymers that exhibit temperature-induced phase transitions, labeled with benzofuran derivatives, which change their fluorescence properties in response to temperature changes (Uchiyama et al., 2003). This application demonstrates the potential of benzofuran derivatives in creating sensitive and specific tools for temperature measurements in various scientific and industrial contexts.

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. This could include studying its biological activity, optimizing its properties through structural modifications, and investigating its mechanism of action .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO3/c1-20(27,18-12-15-4-2-3-5-17(15)28-18)13-25-19(26)11-8-14-6-9-16(10-7-14)21(22,23)24/h2-7,9-10,12,27H,8,11,13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITFLMMEUGYEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)

![3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2603980.png)

![3,4-dimethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2603984.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2603995.png)

![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one](/img/structure/B2603998.png)